N-(2-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide
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Overview
Description
N-(2-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide: is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiazepine core, which is a bicyclic system containing both sulfur and nitrogen atoms, and a sulfonamide group, which is known for its role in various pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide typically involves multiple steps, starting from readily available starting materials One common method involves the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound to form the benzothiazepine coreThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology and Medicine: In biological and medical research, N-(2-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide has shown potential as an anti-inflammatory and antimicrobial agent. Its sulfonamide group is known for its antibacterial properties, making it a candidate for developing new antibiotics .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
- N-(2-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide
- This compound derivatives
- This compound analogs
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Compared to other benzothiazepine derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H16N2O4S2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide |
InChI |
InChI=1S/C16H16N2O4S2/c1-22-14-5-3-2-4-12(14)18-24(20,21)11-6-7-15-13(10-11)17-16(19)8-9-23-15/h2-7,10,18H,8-9H2,1H3,(H,17,19) |
InChI Key |
SIMAVBFIEMQMIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)SCCC(=O)N3 |
Origin of Product |
United States |
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